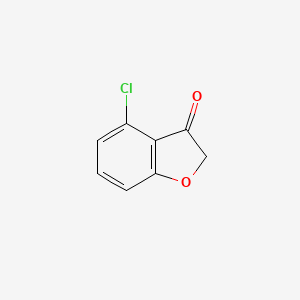

4-Chlorobenzofuran-3(2H)-one

Overview

Description

4-Chlorobenzofuran-3(2H)-one is a heterocyclic organic compound that features a benzofuran ring substituted with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzofuran-3(2H)-one typically involves the cyclization of appropriately substituted phenoxyacetyl chlorides. One common method involves the reaction of 4-chlorophenoxyacetyl chloride with aluminum chloride in benzene, leading to the formation of the desired benzofuranone . The reaction conditions generally require anhydrous conditions and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps such as recrystallization or chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzofuran-3(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of substituted benzofuranones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

| Synthetic Route | Reagents | Reaction Conditions | Yield |

|---|---|---|---|

| Cyclization | 4-chlorophenoxyacetyl chloride, aluminum chloride | Benzene solvent, reflux | Variable |

Chemistry

In the realm of chemistry, 4-Chlorobenzofuran-3(2H)-one serves as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for the modification of its chemical properties, making it a valuable building block in organic synthesis.

Biology

The biological activities of this compound and its derivatives have been extensively studied. Research indicates potential antimicrobial and anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as enzyme inhibition and receptor interaction .

| Biological Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Bacteria, fungi | Inhibition of growth |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Medicine

The compound is being explored as a pharmacophore in drug development. Its derivatives are investigated for their ability to inhibit specific enzymes linked to cancer progression, such as polo-like kinase 4 (PLK4). In vitro studies have demonstrated that these compounds can significantly reduce cell viability in cancer cell lines.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound derivatives on lung adenocarcinoma cells (A549). The results indicated that specific modifications enhanced cytotoxicity, achieving an IC50 value of 16.4 μM against PLK1, demonstrating selective inhibition and potential therapeutic benefits .

- Enzyme Inhibition : Research on similar compounds showed that fluorinated derivatives exhibited increased selectivity and potency against monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's. The structure-activity relationship highlighted the importance of halogen substitutions in enhancing inhibitory activity .

Industrial Applications

In industry, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique substitution pattern allows for tailoring material characteristics for applications in polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chlorobenzofuran-3(2H)-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Chlorobenzofuran-3(2H)-one can be compared with other benzofuran derivatives such as:

2,3-Dihydrobenzofuran: Lacks the chlorine substitution and has different reactivity and applications.

5-Chlorobenzofuran-3(2H)-one: Chlorine substitution at a different position, leading to variations in chemical properties and reactivity.

Benzofuran-3(2H)-one: The parent compound without any substitutions, serving as a basic structure for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

4-Chlorobenzofuran-3(2H)-one is a compound belonging to the benzofuran family, recognized for its diverse biological activities, particularly in anticancer research. The structural characteristics of benzofurans contribute significantly to their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

The compound this compound features a benzofuran core with a chlorine substituent at the para position. This specific arrangement is crucial for its biological activity. The presence of halogens in benzofuran derivatives has been linked to enhanced cytotoxic properties against various cancer cell lines.

Anticancer Properties

Numerous studies have documented the anticancer effects of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors.

- Cytotoxicity Against Cancer Cell Lines :

- K562 and HL60 Leukemia Cells : this compound demonstrated notable cytotoxicity with IC50 values comparable to established anticancer agents like doxorubicin, indicating its potential as a therapeutic agent .

- Solid Tumors : Inhibition studies show that related benzofuran compounds can inhibit cell proliferation in non-small cell lung cancer (NCI-H460) and colon cancer (HCT-116) with varying degrees of effectiveness .

The anticancer activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Synthesis : Benzofuran derivatives have been shown to induce DNA damage through single and double-strand breaks, leading to apoptosis in cancer cells .

- Apoptosis Induction : Flow cytometry studies indicate that treatment with this compound results in increased late-stage apoptosis in cancer cell lines, particularly evident after 48 hours of exposure .

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of specific substituents on the benzofuran ring in enhancing biological activity:

Case Studies

Several case studies reinforce the efficacy of benzofuran derivatives, including this compound:

- Study on Anticancer Activity : A recent study synthesized various derivatives of benzofurans and evaluated their activities against multiple cancer types. Compounds similar to this compound showed promising results, with significant inhibition rates across leukemia and solid tumor lines .

- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by benzofuran derivatives. The study concluded that these compounds could effectively trigger apoptosis through mitochondrial pathways, highlighting their potential for further development as anticancer agents .

Properties

IUPAC Name |

4-chloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLDAXYTRQJRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309155 | |

| Record name | 4-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-90-0 | |

| Record name | 4-Chloro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.